molecular formula C11H10N2OS B12927539 1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone CAS No. 1208-14-6

1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

Cat. No.: B12927539
CAS No.: 1208-14-6
M. Wt: 218.28 g/mol
InChI Key: BAVDYQXONFAIAU-UHFFFAOYSA-N
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Description

1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the class of thioxopyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves the condensation of benzylamine with thiourea and an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioxo group to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the benzyl or pyrimidinone ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-4(1H)-pyrimidinone: Lacks the benzyl group, leading to different biological activity and chemical reactivity.

    1-Benzyl-2-oxo-2,3-dihydro-4(1H)-pyrimidinone: Contains an oxo group instead of a thioxo group, affecting its redox properties and reactivity.

Uniqueness

1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is unique due to the presence of both the benzyl and thioxo groups, which confer distinct chemical and biological properties

Properties

CAS No.

1208-14-6

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

1-benzyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C11H10N2OS/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15)

InChI Key

BAVDYQXONFAIAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=O)NC2=S

Origin of Product

United States

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